

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Thiazole-Carboxamides

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Compound of Interest

Compound Name: Ethyl thiazole-2-carboxylate

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The thiazole-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of recent Structure-Activity Relationship (SAR) studies on thiazole-carboxamide derivatives, offering insights into their potential as therapeutic agents. The information presented is compiled from recent scientific literature, with a focus on anticancer, anti-inflammatory, and antioxidant activities.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative biological data for various thiazole-carboxamide derivatives, categorized by their therapeutic potential.

Table 1: Anticancer Activity of Thiazole-Carboxamide Derivatives

Compound ID	Target/Cell Line	IC50 (μM)	Key Structural Features	Reference
51am	c-Met Kinase	Not specified (potent inhibitor)	Thiazole-carboxamide core	[1][2]
A549 (Lung Cancer)	0.83	[1]	2-(2-chlorophenyl)-4-trifluoromethylthiazole-5-carboxamide with a 4-chloro-2-methylphenyl amido substitution	[3]
HT-29 (Colon Cancer)	0.68	[1]		
MDA-MB-231 (Breast Cancer)	3.94	[1]		
8c	A-549 (Lung Cancer)	48% inhibition at 5 μg/mL		
8f	A-549 (Lung Cancer)	40% inhibition at 5 μg/mL	Structurally similar to 8c	[3]
7f	HCT-8 (Intestine Cancer)	40% inhibition at 5 μg/mL	2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivative	[3]
Compound 6f	Human Lung Cancer Cell Line	0.48	Thiazole-2-carboxamide derivative	[4]
Human Breast Cancer Cell Line	3.66	[4]		

Compound 8j	HepG2 (Liver Cancer)	7.90	Thiazole scaffold-based molecule	[5]
Compound 8m	HepG2 (Liver Cancer)	5.15	Thiazole scaffold-based molecule	[5]
Compound 42	GSK-3 β	0.00029	Primary carboxamide on thiazole ring, larger ether groups at C-4	[6]

Table 2: Anti-inflammatory (COX Inhibition) Activity of Thiazole-Carboxamide Derivatives

Compound ID	Target	% Inhibition at 5 μ M	Selectivity Ratio (SR)	Key Structural Features	Reference
2f	COX-2	53.9 - 81.5%	3.67	Bulky trimethoxy group on the phenyl ring	[7][8]
COX-1	14.7 - 74.8%	[7][8]			
2h	COX-2	81.5%	Not specified	Methoxyphenyl thiazole carboxamide derivative	[7][8]
COX-1	58.2%	[7][8]			

Table 3: Antioxidant Activity of Thiazole-Carboxamide Derivatives (DPPH Radical Scavenging)

Compound ID	IC50 (μM)	Key Structural Features	Reference
LMH6	0.185 ± 0.049	t-butyl group at the para position	[9][10]
LMH7	0.221 ± 0.059	[10]	
LMH4	0.251 ± 0.057	Methoxy and bulky alkyl substituents	[9][10]
LMH1	0.316 ± 0.040	[9][10]	
Trolox (Standard)	3.10 ± 0.92	[9][10]	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the reviewed literature.

Synthesis of Thiazole-Carboxamide Derivatives

The general synthesis of thiazole-carboxamide derivatives often involves the acylation of various amines with a corresponding carbonyl chloride.[1] The carbonyl chloride is typically generated in situ from the corresponding carboxylic acid using an activating agent like oxalyl chloride with a catalytic amount of DMF.[1] An alternative method involves the direct condensation of a lithium salt of the carboxylic acid with an aniline derivative, particularly when the carboxylic acid is unstable.[1] The final products are often purified by column chromatography and characterized by NMR, MS, and IR spectroscopy.[2]

In Vitro c-Met Kinase Inhibition Assay

The in vitro activity of the synthesized compounds against c-Met kinase is a key evaluation for potential anticancer agents.[1][2] While the specific protocol can vary, it generally involves incubating the purified c-Met enzyme with the test compound and ATP. The inhibitory effect is determined by measuring the phosphorylation of a substrate, often using techniques like ELISA or radiometric assays.

Cell-Based Proliferation/Cytotoxicity Assays (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method to evaluate the cytotoxic effects of compounds on cancer cell lines.^{[7][8][11]} Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the cells are fixed, and the total protein content is stained with SRB dye. The absorbance is then measured, which is proportional to the number of viable cells. This allows for the calculation of the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.^[11]

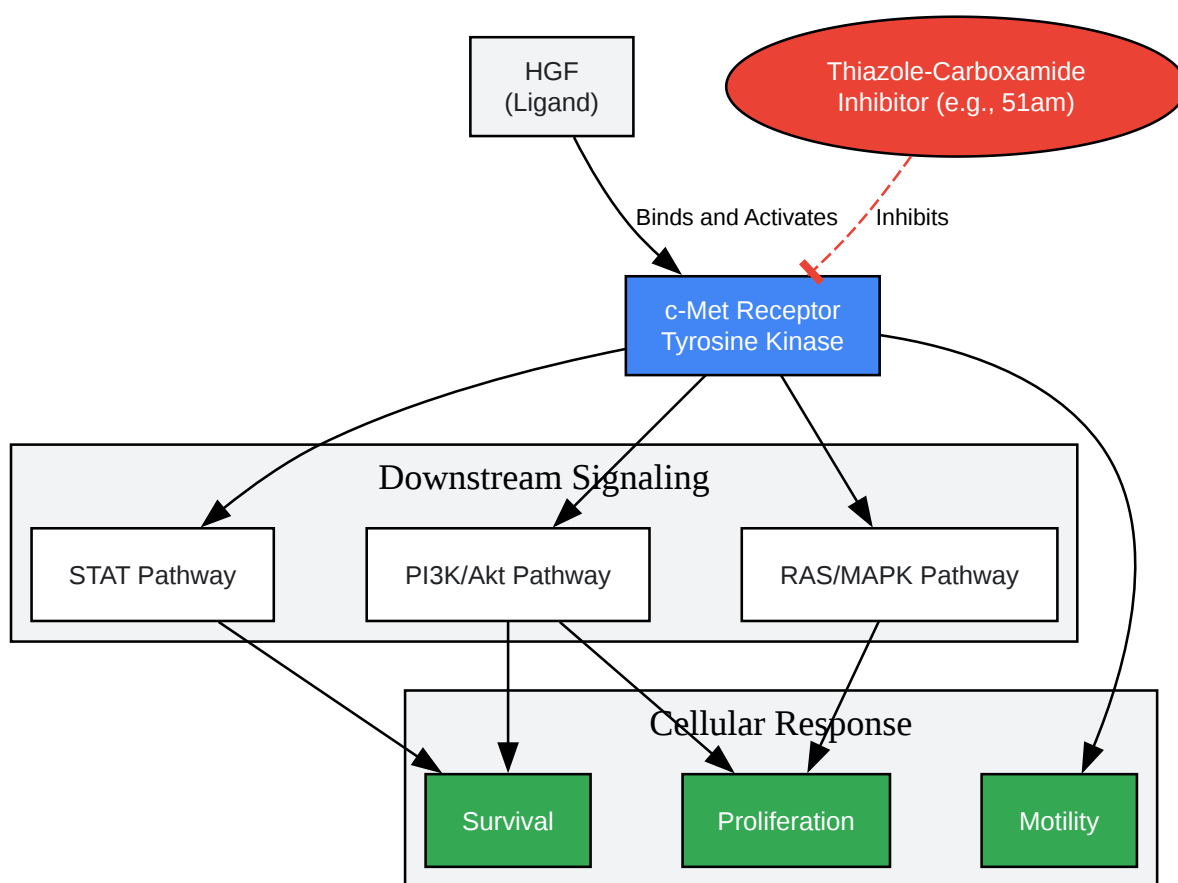
DPPH Radical Scavenging Assay for Antioxidant Activity

The antioxidant potential of the thiazole-carboxamide derivatives is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.^{[9][10]} The assay is based on the ability of the antioxidant compound to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a decrease in its absorbance at a specific wavelength (typically 517 nm).^[10] The IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is then calculated.^{[9][10]}

Visualizations: Workflows and Pathways

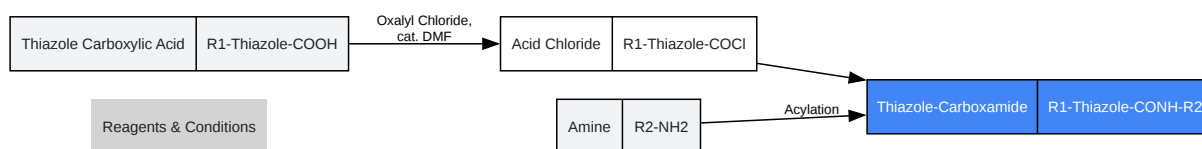
The following diagrams illustrate key processes and relationships in the study of thiazole-carboxamides.

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.



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Caption: Simplified c-Met signaling pathway and the inhibitory action of thiazole-carboxamides.



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Caption: General synthetic route for thiazole-carboxamides via acid chloride formation.

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